molecular formula C23H22N2O7 B2448057 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one CAS No. 1021258-19-4

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

Cat. No. B2448057
CAS RN: 1021258-19-4
M. Wt: 438.436
InChI Key: GERFFERDFKVSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22N2O7 and its molecular weight is 438.436. The purity is usually 95%.
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Scientific Research Applications

Alkaloid Derivatives and Antiviral Activities

Research into alkaloid derivatives from mangrove-derived actinomycete Jishengella endophytica 161111, including compounds structurally similar to the specified molecule, has shown potential antiviral activities. For instance, compounds identified in this study demonstrated activity against the influenza A virus subtype H1N1, indicating a promising avenue for antiviral drug development (Wang et al., 2014).

Synthetic Pathways and Chemical Diversity

The synthesis of complex molecules like 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones (pyrido[3,4-c]psoralens) showcases the versatility and creativity in designing molecules for specific scientific or therapeutic applications. These synthetic pathways contribute to the development of novel compounds with potential biological activities (Morón et al., 1983).

Potential in Drug Development

The exploration of compounds derived from visnaginone highlights the chemical diversity and potential applications in drug development. By modifying specific functional groups, researchers can tailor the biological activities of these compounds, potentially leading to new therapeutic agents (Abdel Hafez et al., 2001).

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-29-17-5-2-4-16(12-17)14-31-21-15-32-20(13-18(21)26)23(28)25-9-7-24(8-10-25)22(27)19-6-3-11-30-19/h2-6,11-13,15H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERFFERDFKVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

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